Monobutyl Itaconate
Overview
Description
Monobutyl itaconate is an ester derivative of itaconic acid, a dicarboxylic acid produced through the fermentation of carbohydrates. It is a versatile compound used in various industrial applications, particularly in the production of biodegradable polymers. This compound is known for its ability to undergo polymerization, making it a valuable monomer in the creation of environmentally friendly materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance efficiency and selectivity. For instance, a catalyst system comprising 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF has been shown to exhibit superior catalytic activity and selectivity in the esterification process . This method is advantageous due to its robustness, water tolerance, and reusability.
Chemical Reactions Analysis
Types of Reactions: Monobutyl itaconate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form biodegradable polymers.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to itaconic acid and butanol under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or catalysts such as potassium persulfate.
Esterification: Catalyzed by acidic catalysts like sulfuric acid.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products:
Polymerization: Biodegradable polymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Itaconic acid and butanol.
Scientific Research Applications
Monobutyl itaconate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of adhesives, coatings, and plastic additives.
Mechanism of Action
Monobutyl itaconate exerts its effects primarily through its ability to polymerize and form biodegradable materials. In biological systems, itaconate derivatives have been shown to inhibit succinate dehydrogenase, thereby influencing the metabolic status of cells . This inhibition links itaconate to the regulation of oxidative stress and immune responses, making it a promising compound for therapeutic applications .
Comparison with Similar Compounds
Dibutyl itaconate: Another ester of itaconic acid, used in similar applications but with different physical properties.
Dimethyl itaconate: Known for its anti-inflammatory properties and used in medical research.
Itaconic acid: The parent compound, used in the production of various esters and polymers.
Uniqueness: Monobutyl itaconate is unique due to its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to form biodegradable polymers distinguishes it from other similar compounds, providing an environmentally friendly alternative in various industrial processes .
Properties
IUPAC Name |
4-butoxy-2-methylidene-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAYFMMXYRORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949942 | |
Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27216-48-4, 6439-57-2 | |
Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monobutyl Itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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